molecular formula C3H5N3O B1315812 2-cyano-N'-hydroxyethanimidamide

2-cyano-N'-hydroxyethanimidamide

Cat. No.: B1315812
M. Wt: 99.09 g/mol
InChI Key: FEFZGUWAYDEBHK-UHFFFAOYSA-N
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Description

2-Cyano-N'-hydroxyethanimidamide is a substituted ethanimidamide derivative characterized by a cyano (-CN) group at the 2-position of the ethanimidamide backbone and a hydroxylamine (-NHOH) group at the N'-position. This compound belongs to the amidine class, which is notable for its ability to act as a bioisostere for carboxylic acids or other functional groups in medicinal chemistry. Its synthesis typically involves nucleophilic substitution or condensation reactions, as exemplified by the use of N′-hydroxyethanimidamide in the synthesis of 1,2,3-triazole-containing GPR88 agonists .

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

2-cyano-N'-hydroxyethanimidamide

InChI

InChI=1S/C3H5N3O/c4-2-1-3(5)6-7/h7H,1H2,(H2,5,6)

InChI Key

FEFZGUWAYDEBHK-UHFFFAOYSA-N

Isomeric SMILES

C(C#N)/C(=N/O)/N

Canonical SMILES

C(C#N)C(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 2-cyano-N'-hydroxyethanimidamide can be contextualized by comparing it to related ethanimidamide derivatives. Below is a detailed analysis:

Structural and Physicochemical Comparisons
Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Features
2-Cyano-N'-hydroxyethanimidamide -CN C₃H₄N₃O 98.08 g/mol High electrophilicity due to -CN; potential metabolic stability.
2-(Diethylamino)-N'-hydroxyethanimidamide -N(C₂H₅)₂ C₆H₁₅N₃O 145.21 g/mol Bulky diethylamino group enhances lipophilicity; reduced reactivity .
2-(Dimethylamino)-N'-hydroxyethanimidamide -N(CH₃)₂ C₄H₁₀N₃O 116.14 g/mol Intermediate lipophilicity; used in coordination chemistry .
N-(2-Amino-2-(hydroxyimino)ethyl)acetamide -NH₂ and acetamide C₄H₈N₄O₂ 144.13 g/mol Dual amino and hydroxyimino groups enable hydrogen bonding .

Key Observations :

  • The cyano substituent in 2-cyano-N'-hydroxyethanimidamide confers distinct electronic effects compared to amino or alkylamino groups. The -CN group withdraws electron density, increasing the acidity of the amidine proton and altering reactivity in nucleophilic or electrophilic environments.
  • However, the polar -CN group may reduce membrane permeability compared to lipophilic diethylamino-substituted analogs.
Stability and Reactivity
  • The hydroxylamine (-NHOH) group in all compounds introduces redox sensitivity, making them prone to oxidation. However, the electron-withdrawing -CN group in 2-cyano-N'-hydroxyethanimidamide may stabilize the amidine moiety against hydrolysis relative to amino-substituted analogs.
  • Thermal stability: Alkylamino-substituted analogs (e.g., diethylamino derivatives) exhibit higher thermal stability due to reduced steric strain compared to the planar -CN group .

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